[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime
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Overview
Description
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is an organic compound characterized by its unique structural features, including a cyclohexene ring with a methyl group and a methylvinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
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Oximation Reaction: : The primary method for synthesizing [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime involves the reaction of [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
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Industrial Production Methods: : Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of nitroso compounds or nitriles.
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Reduction: : Reduction of the oxime group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine.
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Substitution: : The oxime group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines, under mild to moderate conditions.
Major Products
Oxidation: Nitroso compounds, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reacting electrophile or nucleophile.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The oxime group serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its reactivity, [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime can be used to label or modify biological molecules, aiding in the study of biochemical pathways.
Medicine
Drug Development: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Polymer Chemistry: The oxime group can be used in the modification of polymers, enhancing their properties or introducing new functionalities.
Mechanism of Action
The mechanism by which [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime exerts its effects typically involves the reactivity of the oxime group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications that alter the function or activity of the target. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-linking in polymer chemistry.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone Oxime: A simpler analog without the methyl and methylvinyl substituents.
2-Methylcyclohexanone Oxime: Lacks the methylvinyl group but shares the cyclohexanone oxime core.
5-(1-Methylvinyl)cyclohex-2-en-1-one Oxime: Similar structure but without the additional methyl group.
Uniqueness
[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both the methyl and methylvinyl groups can influence the compound’s steric and electronic properties, making it more versatile in chemical synthesis and potentially more effective in its applications compared to simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
2051-55-0 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/t9-/m0/s1 |
InChI Key |
JOAADLZWSUDMHZ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1=NO)C(=C)C |
SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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